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molecular formula C12H10N2O3 B1584148 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde CAS No. 22162-51-2

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1584148
M. Wt: 230.22 g/mol
InChI Key: AKFAPUIPEQSHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733905

Procedure details

A mixture of 30.6 g of 1-(2-nitrobenzyl)-2-pyrrolecarboxaldehyde and 3.06 g of 10% Pd/C in 400 ml of ethyl acetate and 400 ml of ethyl alcohol is hydrogenated over 18 hours. The reaction mixture is filtered through diatomaceous earth and the filtrate is treated with activated carbon and filtered through diatomaceous earth. The filtrate is concentrated in vacuo to give a residue which is dissolved in methylene chloride containing ethyl alcohol. The solution is passed through a pad of silica gel and the pad washed with a 7:1 hexane-ethyl acetate solution to give 16.31 g of the desired product as solid, m.p. 145°-148° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
3.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH2:6][N:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]=O)([O-])=O>C(OCC)(=O)C.C(O)C.C(Cl)Cl.[Pd]>[CH:9]1[CH:10]=[CH:11][N:7]2[CH2:6][C:5]3[CH:14]=[CH:15][CH:16]=[CH:17][C:4]=3[NH:1][CH2:12][C:8]=12

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CN2C(=CC=C2)C=O)C=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.06 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
the filtrate is treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
the pad washed with a 7:1 hexane-ethyl acetate solution

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C=1C=CN2C1CNC1=C(C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.31 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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